Emedastin
Übersicht
Beschreibung
Emedastine ist ein Antihistaminikum der zweiten Generation, das hauptsächlich in ophthalmischen Lösungen zur Linderung der Symptome einer allergischen Konjunktivitis eingesetzt wird. Es wirkt als selektiver Histamin-H1-Rezeptor-Antagonist und blockiert die Wirkung von Histamin, das allergische Symptome verursacht .
Wissenschaftliche Forschungsanwendungen
Emedastine wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, häufig eingesetzt. Seine Hauptanwendung liegt in der Behandlung der allergischen Konjunktivitis, wo es zur Behandlung von Symptomen wie Rötung, Juckreiz und Schwellung der Augen eingesetzt wird . Zusätzlich wird Emedastine für seine selektive Hemmung von Histamin-H1-Rezeptoren untersucht, wodurch es zu einer wertvollen Verbindung in der Allergieforschung wird .
Wirkmechanismus
Emedastine entfaltet seine Wirkung, indem es selektiv an Histamin-H1-Rezeptoren bindet und so die Wirkung von Histamin blockiert. Diese Hemmung verhindert, dass Histamin allergische Symptome wie Juckreiz, Rötung und Schwellung verursacht. Die Selektivität von Emedastine für H1-Rezeptoren sorgt für minimale Auswirkungen auf andere Rezeptoren wie adrenerge, dopaminerge und Serotonin-Rezeptoren .
Wirkmechanismus
Target of Action
Emedastine is a selective H1-receptor antagonist . The primary target of Emedastine is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions.
Mode of Action
Emedastine works by blocking the action of histamine that causes allergic symptoms. It demonstrates relative selectivity for the H1 histamine receptor . In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration .
Biochemical Pathways
Emedastine’s action on the H1 receptor leads to a decrease in the symptoms of allergy . By blocking the H1 receptor, Emedastine inhibits the effects of histamine, a substance in the body that causes allergic symptoms . This results in the relief of symptoms associated with allergic conjunctivitis .
Result of Action
The molecular and cellular effects of Emedastine’s action result in the relief of signs and symptoms of allergic conjunctivitis . These include redness, itching, and swelling of the eyes . Emedastine appears to exert negligible effects on adrenergic, dopaminergic, and serotonin receptors .
Biochemische Analyse
Biochemical Properties
Emedastine plays a crucial role in biochemical reactions by selectively binding to histamine H1 receptors. This binding inhibits the action of histamine, a compound involved in allergic responses. Emedastine’s affinity for the H1 receptor is significantly higher compared to other histamine receptors, demonstrating a 10,000-fold selectivity . This selective binding prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, and swelling.
Cellular Effects
Emedastine influences various cellular processes, particularly in the conjunctiva. It inhibits histamine-stimulated vascular permeability in a concentration-dependent manner, reducing the leakage of fluids into tissues and thereby alleviating allergic symptoms . Emedastine does not significantly affect adrenergic, dopaminergic, or serotonin receptors, ensuring its action is primarily focused on histamine H1 receptors .
Molecular Mechanism
At the molecular level, Emedastine exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors. This inhibition reduces the downstream signaling pathways that lead to allergic symptoms. Emedastine’s selective binding to H1 receptors ensures that it effectively blocks histamine’s action without significantly affecting other receptor types .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Emedastine have been observed to be stable over time. The compound maintains its efficacy in reducing allergic symptoms for up to six weeks of continuous use . Long-term studies beyond this period are limited. Emedastine’s stability and degradation in laboratory conditions have not shown significant variations, ensuring consistent therapeutic effects during the study period .
Dosage Effects in Animal Models
In animal models, the effects of Emedastine vary with dosage. At therapeutic doses, Emedastine effectively reduces allergic symptoms without significant adverse effects. At higher doses, some adverse effects such as headache, eye discomfort, and blurred vision have been observed . These effects highlight the importance of adhering to recommended dosages to avoid toxicity.
Metabolic Pathways
Emedastine is metabolized primarily in the liver, where it undergoes biotransformation to produce two primary metabolites: 5-hydroxyemedastine and 6-hydroxyemedastine . These metabolites are excreted in the urine as both free and conjugated forms. Minor metabolites include the 5’-oxoanalogs of 5-hydroxyemedastine and 6-hydroxyemedastine and the N-oxide .
Transport and Distribution
Emedastine is transported and distributed within cells and tissues primarily through passive diffusion. It is administered topically as eye drops, ensuring localized action in the conjunctiva. The compound’s distribution is limited to the ocular tissues, minimizing systemic exposure and reducing the risk of systemic side effects .
Subcellular Localization
Emedastine’s subcellular localization is primarily within the conjunctival tissues, where it exerts its antihistamine effects. The compound does not significantly accumulate in other cellular compartments, ensuring its action is confined to the target tissues. This localization is facilitated by the topical administration of Emedastine as eye drops .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Emedastine-Difumarat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung von Benzimidazol-Derivaten beinhalten. Das Herstellungsverfahren beinhaltet das Mischen von Emedastine-Difumarat mit Carbopol-Harz, Povidon K30 und Cyclodextrin. Die Mischung wird dann mittels Nassgranulierungs- und Tablettierungstechnologie zu Retardtabletten verarbeitet .
Industrielle Produktionsmethoden: Die industrielle Produktion von Emedastine-Difumarat beinhaltet ähnliche Schritte, jedoch in größerem Maßstab. Die Rohstoffe werden gemischt, in Ethanol gelöst und zu Granulaten verarbeitet, die anschließend getrocknet und zu Tabletten gepresst werden. Dieses Verfahren gewährleistet eine hohe Freisetzungssicherheit und glatte Oberflächen der Tabletten .
Analyse Chemischer Reaktionen
Reaktionstypen: Emedastine unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation und Reduktion. Die primär gebildeten Metaboliten sind 5-Hydroxyemedastine und 6-Hydroxyemedastine, die sowohl in freier als auch in konjugierter Form im Urin ausgeschieden werden .
Häufige Reagenzien und Bedingungen: Die Synthese von Emedastine beinhaltet Reagenzien wie Carbopol-Harz, Povidon K30 und Cyclodextrin. Die Reaktionsbedingungen umfassen typischerweise Mischen, Auflösung in Ethanol und Trocknung bei Temperaturen zwischen 50 und 70 Grad Celsius .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit Emedastine gebildet werden, sind seine primären Metaboliten, 5-Hydroxyemedastine und 6-Hydroxyemedastine .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Cetirizin
- Loratadin
- Fexofenadin
Vergleich: Emedastine ist einzigartig in seiner hohen Selektivität für Histamin-H1-Rezeptoren, was die Wahrscheinlichkeit von Nebenwirkungen, die mit anderen Rezeptoren verbunden sind, verringert. Im Gegensatz zu Cetirizin und Loratadin, die ebenfalls Antihistaminika der zweiten Generation sind, wird Emedastine hauptsächlich in ophthalmischen Lösungen für die allergische Konjunktivitis eingesetzt . Seine minimalen sedierenden Wirkungen und seine hohe Wirksamkeit bei der Behandlung von Augenallergien machen es zu einer bevorzugten Wahl für topische Anwendungen .
Biologische Aktivität
Emedastine, specifically in its difumarate form, is a selective histamine H1 receptor antagonist primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. This article delves into the biological activity of emedastine, highlighting its mechanism of action, efficacy in clinical studies, and its pharmacokinetic properties.
Emedastine functions by selectively blocking the H1 histamine receptors. This action prevents histamine from exerting its effects, which include vasodilation and increased vascular permeability that contribute to allergy symptoms. The compound exhibits minimal affinity for adrenergic, dopaminergic, and serotonin receptors, making it a targeted agent with fewer side effects related to these pathways .
Pharmacokinetics
- Absorption : Emedastine administered topically (ocular) typically does not result in measurable plasma concentrations, indicating localized action with minimal systemic absorption.
- Metabolism : The drug is metabolized into two primary metabolites—5-hydroxyemedastine and 6-hydroxyemedastine—both excreted via urine.
- Half-life : The elimination half-life is approximately 3-4 hours following oral administration .
Allergic Conjunctivitis Studies
-
Comparison with Other Antihistamines :
A study comparing emedastine difumarate (0.05%) with olopatadine hydrochloride (0.1%) demonstrated that both were equally effective in alleviating symptoms of seasonal allergic conjunctivitis (SAC) in children aged 5 to 10 years. Both treatments significantly reduced itching and redness within minutes of administration . -
Combination Therapy :
Research on the co-administration of emedastine with pranoprofen showed enhanced efficacy in treating allergic conjunctivitis. In a study involving 96 children, the combination treatment resulted in a clinical response rate of 95.83%, compared to 77.08% for emedastine alone. The incidence of adverse reactions was also lower in the combination group (6.25% vs. 27.08%) .
Allergic Rhinitis Studies
Emedastine has also been evaluated for its efficacy in allergic rhinitis. A systematic review highlighted its effectiveness in reducing symptoms such as sneezing and nasal congestion without significant cardiovascular side effects, which are common with other antihistamines .
Summary of Findings
Study Type | Treatment Comparison | Key Findings |
---|---|---|
Allergic Conjunctivitis | Emedastine vs Olopatadine | Both effective; significant symptom reduction noted |
Combination Therapy | Emedastine + Pranoprofen | Higher clinical response rate; fewer adverse reactions |
Allergic Rhinitis | Emedastine vs Other Antihistamines | Effective symptom relief; minimal side effects |
Case Studies
- In a prospective study involving children with allergic conjunctivitis, patients treated with emedastine showed rapid improvement in symptoms, with significant reductions in ocular itching and redness observed within days of starting treatment .
- Another case highlighted the effectiveness of emedastine in managing chronic urticaria symptoms, showcasing its role beyond just allergic conjunctivitis and rhinitis .
Eigenschaften
IUPAC Name |
1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZBQVCBVDWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate) | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048243 | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (difumarate formulation), 1.44e+00 g/L | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Emedastine is a relatively selective, histamine H1 antagonist. In vitro examinations of emedastine's affinity for histamine receptors demonstrate relative selectivity for the H1 histamine receptor. In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. Emedastine appears exert negligible effects on adrenergic, dopaminergic and serotonin receptors. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87233-61-2 | |
Record name | Emedastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87233-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMEDASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1H7Y9OJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.